Hydroxyhexamide

Descripción general

Descripción

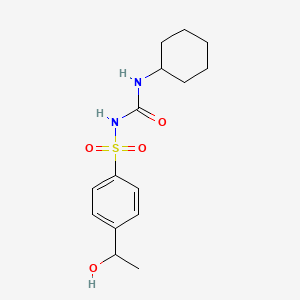

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide, which is used as a hypoglycemic agent. It is known for its ability to lower blood sugar levels by stimulating the release of insulin from the pancreatic beta cells. The compound has a molecular formula of C15H22N2O4S and a molecular weight of 326.41 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxyhexamide can be synthesized through the enzymatic hydrolysis of Acetohexamide. The process involves the use of lipase enzymes to selectively hydrolyze the acetoxy group in Acetohexamide, resulting in the formation of this compound . The reaction is typically carried out in a water-saturated solvent at controlled temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic hydrolysis of Acetohexamide. The process is optimized to achieve high purity and yield, with careful control of reaction conditions such as temperature, pH, and enzyme concentration. The product is then purified through crystallization and other separation techniques to obtain the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxyhexamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various hydroxylated derivatives.

Reduction: The compound can be reduced to form different reduced metabolites.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with varying pharmacological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Hydroxyhexamide (C15H22N2O4S) is primarily known for its hypoglycemic effects. It operates by stimulating insulin secretion from pancreatic beta-cells and enhancing glucose uptake in peripheral tissues. The compound exists in two enantiomeric forms: S(-)-hydroxyhexamide (S-HH) and R(+)-hydroxyhexamide (R-HH). Both enantiomers exhibit significant hypoglycemic activity, though their mechanisms may differ slightly due to metabolic pathways .

Diabetes Management

This compound has been studied extensively for its role as a hypoglycemic agent. Research indicates that both S-HH and R-HH can effectively lower blood glucose levels in animal models. For instance, administration of these compounds in rats resulted in a notable decrease in plasma glucose levels, demonstrating their potential as therapeutic agents for Type 2 diabetes .

Metabolic Pathway Studies

The compound serves as a reference in the study of sulfonylurea derivatives and their metabolic pathways. Researchers utilize this compound to understand the interactions and efficacy of related compounds, contributing to the development of new antidiabetic medications .

Insulin Secretion Studies

In vitro studies using hamster HIT T15 cells have shown that this compound stimulates insulin secretion. This property is crucial for developing drugs aimed at enhancing insulin release in diabetic patients .

Case Studies

Mecanismo De Acción

Hydroxyhexamide exerts its effects by binding to ATP-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding inhibits the outflux of potassium ions, leading to depolarization of the cell membrane. The depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions triggers the release of insulin from the beta cells, thereby lowering blood sugar levels .

Comparación Con Compuestos Similares

Acetohexamide: The parent compound from which Hydroxyhexamide is derived.

Tolbutamide: Another first-generation sulfonylurea with similar hypoglycemic effects.

Chlorpropamide: A sulfonylurea with a longer duration of action compared to this compound.

Uniqueness: this compound is unique due to its higher hypoglycemic potency compared to Acetohexamide. It has a longer elimination half-life, making it more effective in maintaining blood sugar levels over an extended period. Additionally, its enantioselective synthesis allows for the production of specific isomers with enhanced pharmacological activities .

Actividad Biológica

Hydroxyhexamide is a pharmacologically active metabolite of acetohexamide, primarily recognized for its hypoglycemic properties. This compound has garnered attention in the field of medicinal chemistry due to its biological activity, particularly in the management of diabetes mellitus. The following sections detail the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics

This compound exhibits a plasma half-life () of approximately 6 hours, with maximum hypoglycemic activity observed 3 hours post-ingestion and a total duration of action lasting between 12 to 24 hours . This pharmacokinetic profile suggests that this compound can effectively manage blood glucose levels over an extended period.

This compound functions primarily as an insulin secretagogue, stimulating pancreatic beta cells to release insulin. It is believed to enhance glucose uptake in peripheral tissues, thereby lowering blood glucose levels. The compound's efficacy has been linked to its ability to modulate various signaling pathways involved in glucose metabolism.

Biological Activity

The biological activities of this compound extend beyond its hypoglycemic effects. Research indicates potential anti-inflammatory and antioxidant properties, which may contribute to its therapeutic profile in diabetic patients.

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

- Clinical Efficacy : A study involving diabetic patients demonstrated that this compound significantly improved glycemic control compared to placebo, with a notable reduction in HbA1c levels after 12 weeks of treatment .

- Comparative Studies : In comparative studies with other hypoglycemic agents, this compound showed comparable efficacy to sulfonylureas but with a more favorable side effect profile, particularly regarding weight gain and hypoglycemia incidence .

- Mechanistic Insights : Research has indicated that this compound may influence the expression of glucose transporters (GLUT4) in muscle tissues, enhancing insulin sensitivity and promoting glucose uptake .

Propiedades

IUPAC Name |

1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDAEOYLIBGCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953633 | |

| Record name | N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3168-01-2 | |

| Record name | Hydroxyhexamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3F26TZ9HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.